molecular formula C10H15NO5 B6205576 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid CAS No. 1780105-40-9

1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid

Cat. No. B6205576
CAS RN: 1780105-40-9
M. Wt: 229.2
InChI Key:
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Description

This compound, also known as Boc-1-aminocyclobutane-1-carboxylic Acid, is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities. It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular weight of this compound is 229.23 . The IUPAC name is 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutane-1-carboxylic acid . The InChI code is 1S/C10H15NO5/c1-9(2,3)16-8(15)11-10(7(13)14)4-6(12)5-10/h4-5H2,1-3H3,(H,11,15)(H,13,14) .


Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Bio-organic Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in bio-organic synthesis as a protective group for amines. The Boc group can be added to amino acids to protect the amine functionality during peptide synthesis, allowing for selective reactions to occur at other reactive sites. This is crucial in the synthesis of complex peptides and proteins, which are fundamental components of living organisms and have numerous applications in medicine and biotechnology .

Tissue Engineering

In tissue engineering, Boc-protected amino acids can be used to create polymers that form hydrogels with potential applications in drug delivery and tissue scaffold design. These hydrogels can mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration .

Chiral Separation

Chiral separation is essential in pharmaceutical research, as different enantiomers of a compound can have different biological activities. The Boc group aids in the separation of chiral compounds, which is important for the production of enantiomerically pure pharmaceuticals. For example, it has been used in the separation process of intermediates for anti-HCV drugs .

Peptide Synthesis

Boc-protected amino acids are key intermediates in peptide synthesis. They allow for the sequential addition of amino acids to a growing peptide chain while preventing unwanted side reactions. This method is used to synthesize peptides with specific sequences that can have therapeutic applications or be used as research tools .

Organic Synthesis

In organic synthesis, Boc-protected amino acids serve as building blocks for a variety of organic molecules. Their protection allows chemists to perform selective reactions on other parts of the molecule without affecting the amino acid part, leading to a wide range of possible synthetic pathways and end products .

Analytical Chemistry

Boc-protected amino acids can be used as standards or reagents in analytical chemistry techniques such as mass spectrometry or chromatography. They help in identifying and quantifying amino acids and peptides in complex mixtures, which is important for understanding biological processes and disease states .

Pharmaceutical Research

In pharmaceutical research, Boc-protected amino acids are used to develop new drugs and study their metabolism and pharmacokinetics. They can be incorporated into drug molecules to improve their stability or modify their pharmacological properties .

Chemical Education

Boc-protected amino acids are also used as educational tools in chemistry laboratories to teach students about amino acid chemistry, protection strategies, and peptide synthesis techniques.

These applications demonstrate the versatility of Boc-protected amino acids like “1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid” in scientific research across various fields.

Science Publishing Group RSC Publishing Sigma-Aldrich RSC Publishing

Mechanism of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed .

Future Directions

The compound is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities. It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor . This suggests potential applications in the development of new pharmaceuticals and therapeutic agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid' involves the protection of the amine group, followed by the formation of the cyclobutane ring and subsequent oxidation to form the carboxylic acid group.", "Starting Materials": [ "tert-butyl carbamate", "cyclobutanone", "sodium hydride", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "tert-butyl carbamate is reacted with acetic anhydride to form tert-butyl N-acetoxycarbamate", "sodium hydride is added to the reaction mixture to deprotonate the carbamate group", "cyclobutanone is added to the reaction mixture to form a cyclobutane ring via a Michael addition reaction", "the resulting product is treated with sodium borohydride to reduce the ketone group to a hydroxyl group", "the tert-butyl protecting group is removed using hydrochloric acid", "the resulting product is oxidized using sodium chlorite to form the carboxylic acid group", "the carboxylic acid group is deprotected using sodium hydroxide to yield the final product" ] }

CAS RN

1780105-40-9

Molecular Formula

C10H15NO5

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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